

# Spectroscopic data (NMR, IR, Mass Spec) for 10-Methoxycarbamazepine.

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## *Compound of Interest*

Compound Name: *10-Methoxycarbamazepine*

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## Spectroscopic Profile of 10-Methoxycarbamazepine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **10-methoxycarbamazepine**, an important intermediate in the synthesis of oxcarbazepine. The following sections detail its mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy data, along with the experimental protocols for these analytical techniques. This document is intended to serve as a valuable resource for researchers and professionals involved in the development, synthesis, and quality control of related pharmaceutical compounds.

## General Information

Property	Value
Chemical Name	10-Methoxy-5H-dibenz[b,f]azepine-5-carboxamide
Synonyms	10-Methoxycarbamazepine, Oxcarbazepine EP Impurity B
CAS Number	28721-09-7
Molecular Formula	C <sub>16</sub> H <sub>14</sub> N <sub>2</sub> O <sub>2</sub>
Molecular Weight	266.29 g/mol

## Mass Spectrometry Data

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of a compound. For **10-methoxycarbamazepine**, Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is a commonly employed technique.

Table 1: LC-MS Data for **10-Methoxycarbamazepine**<sup>[1]</sup>

Parameter	Value
Instrument	LC-ESI-Q
Ionization Mode	Positive
Top 5 Peaks (m/z)	180, 193, 222, 165, 179

## Experimental Protocol: Mass Spectrometry

Liquid Chromatography:

- Column: A suitable reversed-phase column, such as a C18, is typically used.
- Mobile Phase: A gradient of acetonitrile and water (often with a modifier like formic acid to improve ionization) is a common mobile phase system.
- Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-1.0 mL/min.

- **Injection Volume:** A small volume, typically 1-10  $\mu\text{L}$ , of a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) is injected.

Mass Spectrometry:

- **Ion Source:** Electrospray Ionization (ESI) in positive ion mode is effective for this molecule.
- **Mass Analyzer:** A quadrupole (Q) or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio.
- **Data Acquisition:** Data is acquired over a relevant mass range (e.g.,  $\text{m/z}$  50-500) to detect the molecular ion and its fragments.

## Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While specific experimental data from peer-reviewed journals remains elusive in the public domain, typical chemical shifts can be predicted based on the structure of **10-methoxycarbamazepine** and related compounds. The following tables present these expected values.

Table 2: Predicted  $^1\text{H}$  NMR Spectral Data for **10-Methoxycarbamazepine**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Number of Protons	Assignment
~7.2-7.8	Multiplet	8H	Aromatic Protons
~6.0-7.0	Singlet (broad)	2H	$-\text{NH}_2$
~5.8	Singlet	1H	Olefinic Proton
~3.8	Singlet	3H	$-\text{OCH}_3$

Table 3: Predicted  $^{13}\text{C}$  NMR Spectral Data for **10-Methoxycarbamazepine**

Chemical Shift ( $\delta$ , ppm)	Assignment
~160	C=O (Carboxamide)
~155	C-OCH <sub>3</sub>
~115-140	Aromatic and Olefinic Carbons
~56	-OCH <sub>3</sub>

## Experimental Protocol: NMR Spectroscopy

### Sample Preparation:

- Approximately 5-10 mg of **10-methoxycarbamazepine** is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>) in a standard 5 mm NMR tube.

### Instrument Parameters (for a 400 MHz spectrometer):

- <sup>1</sup>H NMR:
  - Pulse Program: A standard single-pulse experiment (e.g., ' zg30').
  - Number of Scans: 16-64 scans are typically sufficient.
  - Relaxation Delay: 1-2 seconds.
  - Spectral Width: A range covering approximately 0-10 ppm.
- <sup>13</sup>C NMR:
  - Pulse Program: A proton-decoupled experiment (e.g., ' zgpg30').
  - Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of <sup>13</sup>C.
  - Relaxation Delay: 2-5 seconds.
  - Spectral Width: A range covering approximately 0-200 ppm.

## Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 4: Characteristic IR Absorption Bands for **10-Methoxycarbamazepine**

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group Assignment
~3460, ~3350	Strong, Sharp	N-H stretch (primary amide)
~3050	Medium	Aromatic C-H stretch
~2950, ~2850	Medium	Aliphatic C-H stretch (-OCH <sub>3</sub> )
~1670	Strong, Sharp	C=O stretch (amide I band)
~1600, ~1480	Medium-Strong	Aromatic C=C stretch
~1250	Strong	C-O stretch (aryl ether)
~750	Strong	Aromatic C-H out-of-plane bend

## Experimental Protocol: IR Spectroscopy

### Sample Preparation (KBr Pellet Method):

- A small amount of the solid **10-methoxycarbamazepine** sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
- The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

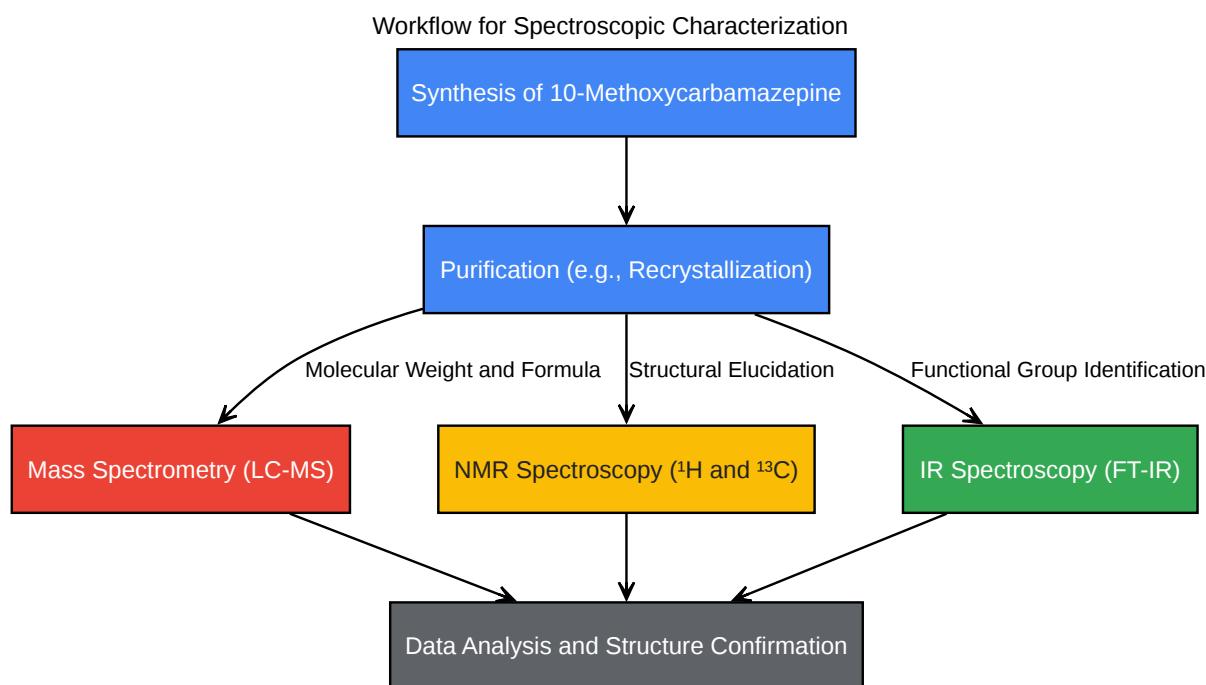
### Data Acquisition (FT-IR Spectrometer):

- A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded.
- The KBr pellet containing the sample is placed in the sample holder.

- The spectrum is recorded, typically in the range of 4000-400  $\text{cm}^{-1}$ , by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

## Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of **10-methoxycarbamazepine**.



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## References

- 1. 10-methoxy-5H-dibenz(b,f)azepine-5-carboxamide | C<sub>16</sub>H<sub>14</sub>N<sub>2</sub>O<sub>2</sub> | CID 120031 - PubChem [pubchem.ncbi.nlm.nih.gov]

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